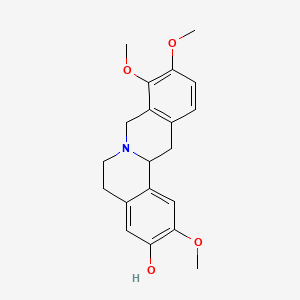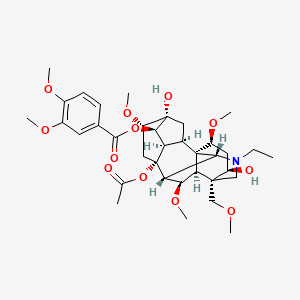
CADMIUM STANNATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Cadmium stannate is synthesized through several methods, including sintering of oxides, chemical co-precipitation, and high-temperature, high-pressure procedures. Kurbanov et al. (1986) synthesized cadmium stannate by sintering the oxides, analyzing the product through chemical dissolution and X-ray studies to confirm the formation of cadmium stannate (Kurbanov, Amirdzhanova, Movsum-zade, & Panakh-zade, 1986). Sidorak, Ivanov, and Shubin (2011) utilized the coprecipitation method, employing tin (IV) chloride and cadmium acetate as precursors, to synthesize cadmium meta- and orthostannate, further analyzed by TGA/DSC, XRD, and SEM to confirm the formation under soft thermal treatment conditions (Sidorak, Ivanov, & Shubin, 2011).
Molecular Structure Analysis
The molecular structure of cadmium stannate has been identified as crystallizing in both the orthorhombic and cubic systems. Siegel (1978) found that bulk cadmium stannate normally crystallizes in the orthorhombic system but can adopt a cubic system, indicative of a spinel structure, when obtained from sputtered thin films or high-temperature, high-pressure conditions (Siegel, 1978).
Chemical Reactions and Properties
Cadmium stannate's formation from cadmium and tin oxides in closed vessels was studied over a temperature range by Golestani-Fard et al. (1983), who utilized thermal analysis, X-ray powder diffraction, and electron spectroscopy to identify suitable reaction conditions for the formation of either CdSnO3 or Cd2SnO4 in monophase form. This study also indicated cadmium stannates' resistance to atmospheric carbonation or hydration (Golestani-Fard, Hashemi, MacKenzie, & Hogarth, 1983).
Physical Properties Analysis
The physical properties of cadmium stannate, such as electrical and dielectric properties, have been explored in depth. Sawant et al. (2009) studied the effect of calcining temperature on these properties, finding significant influences on phase, microstructure, morphological, and electrical properties, indicating a conversion of crystal structure from rhombohedral to spinel cubic with varying calcining temperatures (Sawant, Shinde, Deokate, Bhosale, Chougule, & Rajpure, 2009).
Chemical Properties Analysis
Cadmium stannate exhibits significant resistance to atmospheric carbonation and hydration, as demonstrated by electron spectroscopy studies. Its formation is unaffected by the presence of carbonate and suboxide impurities in commercial cadmium oxide, indicating a high degree of chemical stability (Golestani-Fard et al., 1983).
Safety And Hazards
Direcciones Futuras
The study provides a simple route for the synthesis of ideal Cadmium Stannate photoanodes which can be further extended to doping engineering and non-noble metal cocatalyst deposition . The future perspectives of Cadmium Stannate also include genetic engineering, bioelectrochemical system, microbial aggregates, and biosorption of cadmium by algae .
Propiedades
Número CAS |
12185-56-7 |
|---|---|
Nombre del producto |
CADMIUM STANNATE |
Fórmula molecular |
CdO3Sn |
Peso molecular |
279.12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



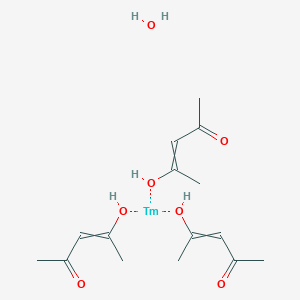
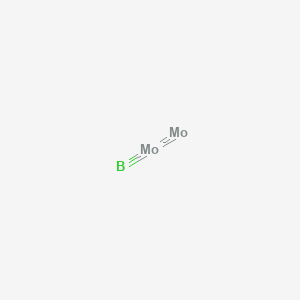
![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)
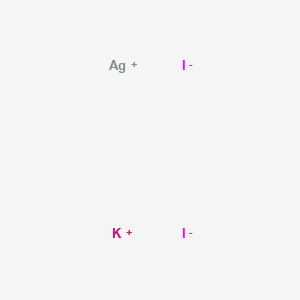
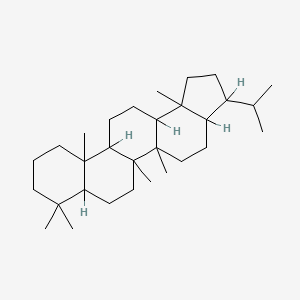
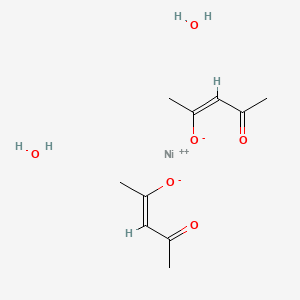
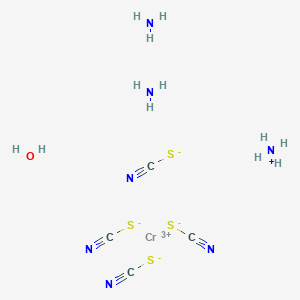
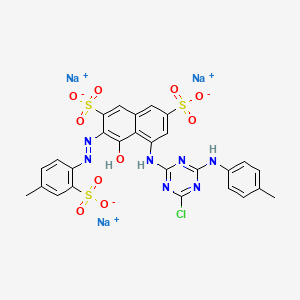
![Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)](/img/structure/B1143847.png)
